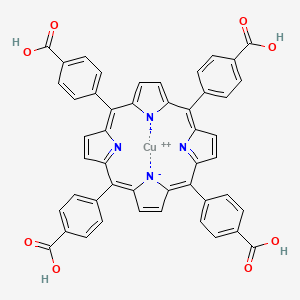

CU(II) Meso-tetra(4-carboxyphenyl)porphine

Übersicht

Beschreibung

CU(II) Meso-tetra(4-carboxyphenyl)porphine is a synthetic porphyrin compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a copper ion coordinated to a porphyrin ring substituted with four carboxyphenyl groups. The molecular formula of this compound is C48H28CuN4O8, and it has a molecular weight of 852.3 g/mol . This compound is particularly noted for its applications in photocatalysis, sensors, and metal-organic frameworks (MOFs) .

Vorbereitungsmethoden

The synthesis of CU(II) Meso-tetra(4-carboxyphenyl)porphine typically involves the following steps:

Synthesis of Meso-tetra(4-carboxyphenyl)porphine: This is achieved by condensing pyrrole with 4-carboxybenzaldehyde under acidic conditions to form the porphyrin ring.

Analyse Chemischer Reaktionen

Primary Reaction Types

CuTCPP participates in three main types of chemical reactions:

| Reaction Type | Key Mechanism | Reagents/Conditions | Products |

|---|---|---|---|

| Oxidation | Electron removal from Cu(II) to Cu(III) | H₂O₂, KMnO₄ (acidic conditions) | Cu(III)TCPP, oxidized substrates |

| Reduction | Electron addition to Cu(II) to Cu(I) | NaBH₄, LiAlH₄ (inert atmosphere) | Cu(I)TCPP, reduced substrates |

| Substitution | Replacement of carboxyphenyl groups | Nucleophiles (e.g., amines, alcohols), basic conditions | Functionalized porphyrins |

Example: Oxidation of CuTCPP with H₂O₂ yields Cu(III)TCPP, which facilitates water oxidation under visible light .

Photocatalytic Electron Transfer

CuTCPP’s photocatalytic activity stems from its ability to absorb visible light (λ > 430 nm) and undergo electron transfer. The mechanism involves:

-

Excitation : Absorption of light promotes CuTCPP to its excited state (S1 or S2).

-

Electron Injection : Transfer of an electron to a co-catalyst (e.g., BiVO₄) or substrate.

-

Charge Separation : Stabilization of charges via the carboxyphenyl groups.

Key Applications :

-

Water Oxidation : CuTCPP/BiVO₄ hybrid catalysts achieve oxygen evolution rates of 0.81 mmol/h under visible light .

-

Pollutant Degradation : Efficiently degrades methylene blue and pharmaceuticals (e.g., ciprofloxacin) with >80% efficiency after 4 hours .

Electron Transfer Mechanism

The Soret band (λmax = 426 nm) is critical for initiating electron transfer .

Biological Interactions

CuTCPP exhibits anti-HIV activity by inhibiting viral entry via:

-

Binding to CD320 : A cellular receptor overexpressed in cancer cells (KD = 42 nM) .

-

Photodynamic Therapy (PDT) : Generates reactive oxygen species (ROS) under light, disrupting viral membranes .

In Vitro Data :

-

HIV-1 Inhibition : Achieves 90% inhibition at 10 μM concentration under PDT conditions .

-

Cytotoxicity : Non-toxic at concentrations ≤ 30 μM (CC50 > 30 μM) .

Structural Variants and Analogues

| Compound | Key Feature | Application |

|---|---|---|

| NiTCPP | Nickel(II) center | Nickel ion sensing |

| ZnTCPP | Zinc(II) center | Enzyme mimicry |

| FeTCPP | Iron(III) center | Redox catalysis |

CuTCPP’s copper center enhances electron transfer efficiency compared to other metalloporphyrins .

Environmental and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

CU(II) Meso-tetra(4-carboxyphenyl)porphine, a synthetic porphyrin with a central copper ion coordinated to a meso-tetra(4-carboxyphenyl)porphyrin ligand, has applications in catalysis, electrochemistry, photochemistry, and biochemistry . The presence of carboxyphenyl groups enhances its solubility and facilitates interactions with biological systems.

Applications

- Catalysis this compound acts as a catalyst in organic reactions due to its ability to facilitate electron transfer. It is useful as a photocatalyst for water oxidation and photocatalytic degradation . It can efficiently convert water into oxygen and protons under light irradiation, holding potential for hydrogen production. It is also effective in degrading organic contaminants like dyes, pharmaceuticals, and pesticides in water under light exposure, making it applicable in environmental remediation technologies. this compound has exhibited exceptional efficacy as a catalyst, facilitating diverse organic reactions like alcohol oxidation and nitro compound reduction .

- Sensors this compound acts as a selective sensor.

- Photodynamic Therapy: This compound exhibits biological activities, particularly in photodynamic therapy, and functions as a photosensitizer in biological systems.

- Electrocatalysis: this compound demonstrates electrocatalytic abilities for oxygen reduction and carbon monoxide oxidation .

- Photosensitization: It demonstrates effectiveness as a photosensitizer in singlet oxygen generation .

- Redox Mediator: It can act as a redox mediator in enzymatic reactions .

- Modification of electrodes: this compound can modify the surface of a glassy carbon electrode for the simultaneous voltametric determination of acetaminophen and dopamine .

Case Studies

- Water Oxidation: this compound is a photocatalyst for water oxidation . For example, it can be combined with bismuth vanadate to create a hybrid photocatalyst .

- Photocatalytic Degradation: this compound is a photocatalyst for photocatalytic degradation .

- Photodynamic therapy: The photodynamic therapy activities of porphyrins and nanoconjugates, including this compound, have been successfully studied using MCF-7 breast cancer cells .

Wirkmechanismus

The mechanism of action of CU(II) Meso-tetra(4-carboxyphenyl)porphine varies depending on its application:

Photocatalysis: In photocatalytic applications, the compound absorbs visible light, leading to the excitation of electrons.

Biomedical Applications: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light irradiation, which can induce cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

CU(II) Meso-tetra(4-carboxyphenyl)porphine can be compared with other similar porphyrin compounds, such as:

Meso-tetra(4-carboxyphenyl)porphine (TCPP): This is the non-metalated version of the compound and is used in similar applications, including MOFs and sensors.

Zinc(II) Meso-tetra(4-carboxyphenyl)porphine: This compound has a zinc ion instead of copper and is used in photocatalysis and biomedical applications.

Meso-tetra(4-hydroxyphenyl)porphine: This compound has hydroxyl groups instead of carboxyl groups and is used in similar applications.

The uniqueness of this compound lies in its copper ion, which imparts distinct photophysical and catalytic properties compared to its analogs.

Biologische Aktivität

CU(II) Meso-tetra(4-carboxyphenyl)porphine (Cu(II) TCPP) is a synthetic porphyrin that has garnered significant attention due to its diverse biological activities and potential applications in various fields, including catalysis, photodynamic therapy (PDT), and environmental remediation. This article provides a comprehensive overview of the biological activity of Cu(II) TCPP, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₄₈H₂₈CuN₄O₈

- Molecular Weight : 852.32 g/mol

- CAS Number : 41699-93-8

Cu(II) TCPP features a copper ion coordinated to a meso-tetra(4-carboxyphenyl)porphyrin ligand. The presence of carboxyphenyl groups enhances its solubility and facilitates interactions with biological systems, making it an attractive subject for research in biochemistry and materials science .

Photodynamic Therapy Applications

Cu(II) TCPP has been extensively studied for its role as a photosensitizer in photodynamic therapy. Upon light activation, it generates reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.

Case Study: Anti-HIV Activity

Research has demonstrated that Cu(II) TCPP exhibits anti-HIV-1 activity both under non-PDT and PDT conditions. It inhibits HIV-1 virus entry by interacting with the gp120 glycoprotein, preventing the virus from entering host cells. In vitro studies showed that Cu(II) TCPP was non-toxic at higher concentrations while effectively reducing viral entry rates .

Environmental Applications

Photocatalytic Degradation : Cu(II) TCPP has shown efficacy in photocatalytic degradation of organic pollutants, including dyes and pharmaceuticals, under light exposure. This property is particularly valuable for environmental remediation efforts.

Table 1: Photocatalytic Activity of Cu(II) TCPP

| Pollutant Type | Degradation Efficiency (%) | Light Source | Reaction Time (hours) |

|---|---|---|---|

| Dyes | 85 | UV Light | 2 |

| Pharmaceuticals | 75 | Visible Light | 3 |

| Pesticides | 90 | UV Light | 4 |

Studies indicate that the compound can effectively reduce pollutant concentrations in water, making it a promising candidate for developing sustainable water treatment technologies .

The mechanism by which Cu(II) TCPP exerts its biological effects primarily involves its ability to absorb light and generate ROS. The excited state of Cu(II) TCPP can participate in various reactions that lead to oxidative stress in target cells.

Key Mechanisms:

- Photodynamic Action : Generation of singlet oxygen and other ROS upon light activation.

- Catalytic Activity : Acts as a catalyst for oxidation reactions, enhancing the degradation of pollutants.

- Antiviral Mechanism : Inhibition of viral entry through interaction with viral proteins.

Comparative Analysis with Other Porphyrins

Cu(II) TCPP is part of a broader class of porphyrins that exhibit varying biological activities based on their metal center and substituents.

Table 2: Comparison of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, Photocatalytic | Effective ROS generation |

| Zinc(II) Meso-tetra(4-carboxyphenyl)porphine | Enzyme Mimicking | Lower toxicity compared to Cu(II) TCPP |

| Iron(III) Meso-tetra(4-carboxyphenyl)porphine | Catalytic Properties | Different redox behavior |

This comparative analysis highlights the unique properties of Cu(II) TCPP, particularly its dual role as both an effective photosensitizer and a catalyst for environmental applications .

Eigenschaften

IUPAC Name |

copper;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJHHBUSDSQBFW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28CuN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

852.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.